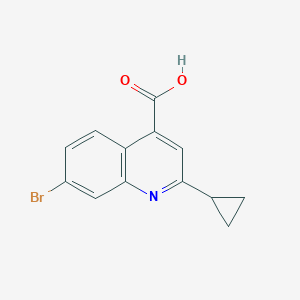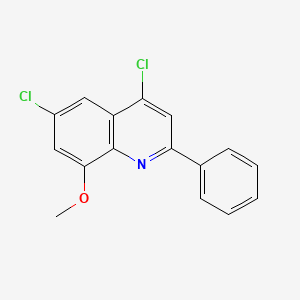
4,6-Dichloro-8-methoxy-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-8-methoxy-2-phenylquinoline is a chemical compound with the molecular formula C16H11Cl2NO and a molecular weight of 304.17 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 4,6-Dichloro-8-methoxy-2-phenylquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Reduction: The nitro group is reduced to an amine group using reducing agents like tin and hydrochloric acid.
Substitution: Chlorine atoms are introduced into the aromatic ring through a halogenation reaction using chlorine gas or other chlorinating agents.
Análisis De Reacciones Químicas
4,6-Dichloro-8-methoxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4,6-Dichloro-8-methoxy-2-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-8-methoxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, it can disrupt the function of microbial cell membranes, resulting in antimicrobial effects .
Comparación Con Compuestos Similares
4,6-Dichloro-8-methoxy-2-phenylquinoline can be compared with other similar compounds, such as:
Propiedades
Número CAS |
1189106-58-8 |
|---|---|
Fórmula molecular |
C16H11Cl2NO |
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
4,6-dichloro-8-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-15-8-11(17)7-12-13(18)9-14(19-16(12)15)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
UKTYYLUJNKOOHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
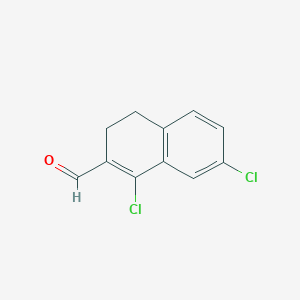
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)

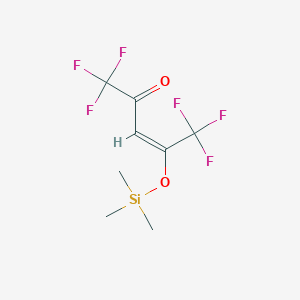
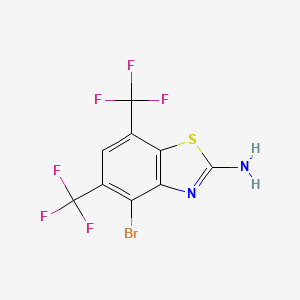
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)


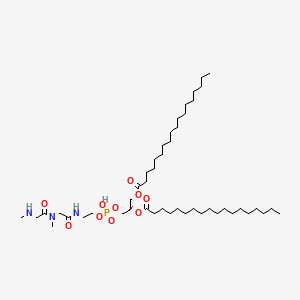
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
